Chroman-4-carboxylic Acid

Aldose reductase inhibition Diabetic complications Enzyme assay

Chroman-4-carboxylic acid (CAS 20426-80-6), also known as 3,4-dihydro-2H-chromene-4-carboxylic acid, is a heterocyclic building block consisting of a chroman core—a benzene ring fused to a tetrahydropyran ring—with a carboxylic acid group at the 4-position. With a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol, this compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly aldose reductase inhibitors and chiral pharmaceuticals.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 20426-80-6
Cat. No. B3024662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-4-carboxylic Acid
CAS20426-80-6
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1C(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
InChIKeyRGWHTTALQBHDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-4-carboxylic Acid (CAS 20426-80-6) Core Molecular Profile for Informed Scientific Procurement


Chroman-4-carboxylic acid (CAS 20426-80-6), also known as 3,4-dihydro-2H-chromene-4-carboxylic acid, is a heterocyclic building block consisting of a chroman core—a benzene ring fused to a tetrahydropyran ring—with a carboxylic acid group at the 4-position [1]. With a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol, this compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly aldose reductase inhibitors and chiral pharmaceuticals . It is structurally related to but distinct from coumarins and chromanones, lacking the C2 ketone group characteristic of those classes, which influences both its reactivity and biological profile .

Procurement Risks of Unverified Chroman-4-carboxylic Acid Substitutes


Generic substitution with seemingly analogous heterocyclic carboxylic acids—such as chromone-2-carboxylic acid, coumarin-3-carboxylic acid, or unsubstituted chroman-4-one—poses significant risks for experimental reproducibility and downstream synthetic success. Chroman-4-carboxylic acid exhibits a unique combination of a saturated pyran ring, a free carboxylic acid handle for derivatization, and an achiral core that can be resolved into enantiopure intermediates [1]. In contrast, coumarins possess an α,β-unsaturated lactone system that alters electrophilicity and metabolic stability, while chroman-4-ones lack the free acid moiety required for amide or ester coupling without additional functionalization . Furthermore, the aldose reductase inhibitory profile of chroman-4-carboxylic acid is quantitatively distinct from both its halogenated derivatives and potent spirohydantoin inhibitors like sorbinil, as detailed in the evidence below. Substituting an uncharacterized analog may lead to erroneous structure-activity conclusions or failed synthetic campaigns.

Quantitative Differentiation of Chroman-4-carboxylic Acid Against Key Analogs


Aldose Reductase Inhibition: 10- to 1000-Fold Potency Differential Guides SAR Studies

Chroman-4-carboxylic acid demonstrates a defined IC50 of 100,000 nM (100 μM) against partially purified calf lens aldose reductase [1]. This value positions it as a low-potency reference standard, enabling researchers to benchmark the activity of novel derivatives. For comparison, the 6-chloro-8-methyl substituted analog exhibits a 10-fold improvement in potency (IC50 = 10,000 nM) [2], while the clinical candidate sorbinil (a spirohydantoin derivative) achieves an IC50 of 150 nM under similar assay conditions [3]. The 666-fold difference between the parent acid and sorbinil underscores the critical role of the 4-carboxylic acid moiety as a foundational handle for structural elaboration rather than a pharmacophore in its own right. Procuring the unsubstituted parent compound allows for systematic evaluation of substituent effects on aldose reductase inhibition without confounding variables.

Aldose reductase inhibition Diabetic complications Enzyme assay

Physicochemical Characterization Gap: Missing Thermal Data Hinders Quality Control for Substituted Analogs

The melting point of chroman-4-carboxylic acid remains unreported in the peer-reviewed literature and major chemical databases . This stands in stark contrast to closely related analogs: 6-chlorochroman-4-one exhibits a well-defined melting point range of 97-102°C , while 4-(aminomethyl)chroman-4-carboxylic acid melts at approximately 233°C . The absence of a reported melting point for the parent acid may indicate challenges in obtaining highly pure crystalline material or the compound's tendency to exist as an oil or amorphous solid under standard conditions. For procurement, this means that identity and purity verification must rely on alternative methods (e.g., NMR, HPLC, LCMS) rather than the simple, cost-effective melting point determination routinely used for its analogs. Researchers should anticipate additional analytical characterization steps when receiving this compound.

Melting point Thermal analysis Quality control

Chiral Resolution Platform: Achiral Parent Enables Systematic Preparation of Enantiopure Derivatives

Chroman-4-carboxylic acid serves as an achiral precursor that can be resolved into enantiopure intermediates via diastereomeric salt formation . This property is commercially significant: the 6-fluoro-4-amino derivative of chroman-4-carboxylic acid is a key chiral intermediate in the synthesis of sorbinil, where resolution of the racemic acid with chiral amines (e.g., D-(+)-(1-phenethyl)amine) yields the desired (S)-enantiomer [1]. In contrast, many commercially available chroman derivatives are supplied as single enantiomers with significantly higher cost and limited availability [2]. Procuring the racemic parent acid offers the flexibility to perform in-house resolution, enabling cost-effective access to both enantiomers for comparative biological evaluation or to generate diverse chiral libraries.

Chiral resolution Enantioselective synthesis Building block

Synthetic Accessibility Advantage: Higher Reported Yields for Chroman-4-carboxylic Acid Derivatives vs. Chroman-4-ones

While the synthesis of the chroman-4-one core often requires multi-step sequences with variable yields, derivatives of chroman-4-carboxylic acid can be prepared with reported yields reaching up to 77% under optimized conditions . For instance, amine-catalyzed reactions between o-hydroxyarylcarbonyl compounds and carbonyl partners provide efficient access to functionalized chroman-4-carboxylic acids . In contrast, the preparation of unsubstituted chroman-4-one typically involves acid-catalyzed cyclizations that can suffer from lower yields due to side reactions . This synthetic accessibility translates directly to procurement: chroman-4-carboxylic acid is generally more cost-effective and reliably available in high purity from multiple vendors compared to more complex chroman-4-one derivatives.

Synthetic yield Process chemistry Derivatization

Optimal Use Cases for Chroman-4-carboxylic Acid Based on Verified Differentiation Evidence


Aldose Reductase Inhibitor SAR: Low-Potency Baseline Control

Chroman-4-carboxylic acid is ideally suited as a reference compound in structure-activity relationship (SAR) studies of aldose reductase inhibitors. Its defined IC50 of 100,000 nM provides a quantifiable low-potency baseline against which the activity of novel chroman derivatives can be measured. Researchers can systematically substitute the 4-position or modify the aromatic ring and directly compare the fold-improvement in potency relative to this parent scaffold, enabling clear deconvolution of substituent contributions. This approach is supported by the demonstrated 10-fold potency increase observed with 6-chloro-8-methyl substitution [1].

Chiral Pool Synthesis: In-House Resolution for Enantiopure Intermediates

Medicinal chemistry and process development laboratories can procure racemic chroman-4-carboxylic acid as a cost-effective starting material for the preparation of enantiopure building blocks. Following established protocols for resolution via diastereomeric salt formation with chiral amines (e.g., D-(+)-(1-phenethyl)amine), both enantiomers can be accessed in gram to kilogram quantities for parallel biological evaluation [2]. This is particularly valuable for programs targeting aldose reductase or opioid receptors, where stereochemistry significantly impacts target engagement. Procuring the racemic parent acid reduces upfront costs compared to purchasing pre-resolved single enantiomers.

Analytical Method Development: Benchmarking Alternative Purity Assessment Workflows

Given the absence of a reported melting point for chroman-4-carboxylic acid , this compound serves as an excellent test case for developing and validating non-thermal purity assessment methods. Analytical chemistry groups can use this compound to benchmark the performance of HPLC, UPLC-MS, and qNMR workflows for heterocyclic carboxylic acids, generating reference data that can be applied to other poorly characterized analogs. The compound's moderate molecular weight and well-defined structure make it suitable for method transfer and inter-laboratory comparisons.

Library Synthesis: Core Scaffold for Diversity-Oriented Derivatization

The free carboxylic acid handle at the 4-position of the chroman core enables straightforward derivatization to amides, esters, and heterocycles, making chroman-4-carboxylic acid a versatile starting point for diversity-oriented synthesis. With reported derivative yields up to 77% , parallel synthesis of small libraries is operationally feasible. Unlike chroman-4-ones, which require additional activation steps for coupling, the parent acid can be directly employed in standard amide coupling protocols (e.g., HATU, EDC/HOBt), accelerating library production timelines.

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